1-(4-biphenylylacetyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylphenyl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(20-13-5-2-6-14-20)15-16-9-11-18(12-10-16)17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLRHAKMNDTYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 4 Biphenylylacetyl Piperidine
Established Synthetic Pathways for 1-(4-Biphenylylacetyl)piperidine
The primary and most direct method for the synthesis of this compound involves the acylation of piperidine (B6355638) with 4-biphenylylacetyl chloride. This reaction is a standard procedure for forming amides. youtube.com The 4-biphenylylacetyl chloride can be prepared from 4-biphenylylacetic acid, a commercially available starting material.
Another established route involves the reaction of 4-phenylpyridine (B135609) with acetic anhydride (B1165640) in the presence of indium powder. This method yields 1,4-diacetyl-4-phenylpiperidine, which can be subsequently converted to 4-acetyl-4-phenylpiperidine. google.com While not a direct synthesis of the target compound, this pathway highlights a strategy for constructing the core piperidine ring with substituents that can be further modified.
Exploration of Diversified Piperidine Scaffolds and Substitutions Relevant to the Target Compound
The versatility of the piperidine scaffold allows for extensive chemical modifications to generate a diverse range of analogues. These modifications can be targeted at the piperidine nitrogen, the biphenyl (B1667301) group, and the acetyl moiety, and can also involve the stereoselective synthesis of analogues.
Alkylation and Acylation Reactions on Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a key site for functionalization. N-alkylation can be achieved by reacting piperidine with various alkyl halides. researchgate.netgoogle.comchemicalforums.com For instance, reacting piperidine with an appropriate alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile (B52724) can introduce a range of alkyl groups. researchgate.net The use of a base such as potassium carbonate can facilitate the reaction. researchgate.net Reductive amination, involving the reaction of piperidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. nih.gov
N-acylation of piperidine is a fundamental reaction for introducing acyl groups. youtube.com This is typically carried out using acyl chlorides or anhydrides. The Schotten-Baumann procedure, which involves acylation in the presence of an aqueous base, is a classic and effective method. youtube.com
Table 1: Examples of N-Alkylation and N-Acylation Reactions of Piperidine
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide (e.g., methyl iodide, ethyl bromide) | N-Alkylpiperidine |
| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperidine |
| N-Acylation | Acyl chloride (e.g., acetyl chloride) | N-Acylpiperidine |
| N-Acylation | Acetic anhydride | N-Acetylpiperidine |
Functionalization of the Biphenyl and Acetyl Moieties
The biphenyl and acetyl groups of this compound offer further opportunities for chemical modification. The biphenyl moiety can be functionalized through various C-H activation strategies. nih.govescholarship.orgresearchgate.net For example, nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds have been reported, providing a means to introduce new functional groups at specific positions on the biphenyl ring. nih.govescholarship.org These reactions often utilize palladium catalysts in conjunction with specific ligands. nih.govescholarship.org The functionalized biphenyl derivatives can then be used to synthesize a wider range of analogues. arabjchem.org
Functionalization of the acetyl group can be achieved through various standard organic transformations. For example, the ketone of the acetyl group can be reduced to a hydroxyl group or converted to other functional groups through reactions such as the Wittig reaction. nih.gov The synthesis of 5-acetamido-2-acetylpiperidine, for instance, involves modifications at the acetyl group of a substituted piperidine precursor. rsc.org
Stereoselective Synthesis of Analogues
The development of stereoselective methods for the synthesis of piperidine analogues is of significant importance, as the stereochemistry of a molecule can profoundly influence its biological activity. rsc.orgnih.gov Several strategies have been developed for the stereoselective synthesis of substituted piperidines.
One approach involves the use of chiral catalysts in reactions such as asymmetric hydrogenation of pyridinium (B92312) salts, which can yield enantiomerically enriched α-aryl and α-heteroaryl piperidines. acs.org Another strategy employs biocatalysis, where enzymes like imine reductases and amine oxidases are used in cascade reactions to produce stereo-defined piperidines. acs.orgnih.gov For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.gov Additionally, rhodium-catalyzed C-H insertions and cyclopropanations have been utilized for the site-selective and stereoselective synthesis of positional analogues of methylphenidate, demonstrating the potential for precise control over the substitution pattern and stereochemistry of the piperidine ring. researchgate.net
Table 2: Key Strategies for Stereoselective Synthesis of Piperidine Analogues
| Strategy | Key Reaction | Catalyst/Enzyme | Product Type |
| Asymmetric Hydrogenation | Hydrogenation of Pyridinium Salts | Iridium catalyst with P,N ligand | Enantiomerically enriched α-aryl piperidines acs.org |
| Biocatalytic Cascade | Amine Oxidase/Ene Imine Reductase Cascade | Amine Oxidase, Ene Imine Reductase | Stereo-defined 3- and 3,4-substituted piperidines nih.gov |
| Chemo-enzymatic Dearomatization | Dearomatization of Activated Pyridines | Amine Oxidase/Ene Imine Reductase | Chiral 3- and 3,4-substituted piperidines nih.gov |
| Rhodium-Catalyzed C-H Insertion | C-H Functionalization | Rhodium catalysts | Site- and stereoselective piperidine analogues researchgate.net |
Novel Synthetic Strategies for N-Substituted Piperidine Derivatives
Beyond the established methods, researchers are continuously developing novel and more efficient strategies for the synthesis of N-substituted piperidines. These include cascade and multi-component reactions that allow for the rapid assembly of complex piperidine structures.
Cascade and Multi-Component Reactions
Cascade reactions, also known as tandem or domino reactions, offer a powerful approach to synthesize complex molecules in a single step from simple starting materials, minimizing waste and improving efficiency. thieme-connect.com For the synthesis of piperidines, a photoinduced palladium-catalyzed cascade reaction involving remote C(sp³)–H functionalization and intramolecular Tsuji–Trost annulation has been developed. thieme-connect.com This method allows for the synthesis of multi-substituted chiral piperidines from readily available amino acid derivatives and 1,3-dienes. thieme-connect.com
Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants, are another efficient strategy. rsc.org A three-component Mannich reaction, inspired by biosynthesis, has been developed to assemble multi-substituted chiral piperidines. rsc.org This approach mimics the natural synthesis of piperidine alkaloids. Furthermore, a four-component one-pot reaction of 4-hydroxycoumarin, aryl aldehydes, thiobarbituric acid, and piperidine has been reported for the synthesis of complex heterocyclic systems containing a piperidine ring. rsc.org The Ugi multicomponent reaction has also been employed for the de novo assembly of highly substituted morpholines and piperazines, and this strategy could potentially be adapted for piperidine synthesis. acs.orgthieme-connect.de
These innovative synthetic approaches provide rapid access to a wide variety of N-substituted piperidine derivatives, facilitating the exploration of their chemical space and potential applications.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful and efficient methods for the construction of the core structure of this compound and its analogues. Key transformations include palladium- and rhodium-catalyzed reactions for the formation of the biphenyl moiety and the acylation of piperidine.
Palladium-Catalyzed Biphenyl Synthesis:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biphenyl synthesis, prized for its mild reaction conditions and high functional group tolerance. nih.govresearchgate.net A plausible and widely used route to the biphenyl core of the target molecule involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. nih.govresearchgate.net For instance, 4-acetylbiphenyl, a key precursor, can be synthesized via the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid. researchgate.netnih.gov
A variety of palladium catalysts and ligands can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of a base such as sodium carbonate or potassium carbonate. gre.ac.uk The reaction is typically carried out in a solvent mixture, for example, toluene/ethanol/water. gre.ac.uk The general scheme for this palladium-catalyzed synthesis is presented below:
Reactants: 4-bromoacetophenone, Phenylboronic acid
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄
Base: K₂CO₃ or Na₂CO₃
Solvent: Toluene/Ethanol/H₂O
Product: 4-Acetylbiphenyl
Recent advancements have also explored the use of palladium nanoparticles immobilized on solid supports as catalysts, which can offer advantages in terms of catalyst recovery and reuse. researchgate.net
Rhodium-Catalyzed Transformations:
Rhodium catalysts are also instrumental in modern organic synthesis and can be applied to the formation of key bonds within the this compound scaffold. rsc.orgyale.edu While direct rhodium-catalyzed synthesis of N-acylpiperidines from piperidine and a carboxylic acid derivative is a standard transformation, rhodium catalysis can be particularly valuable in the synthesis of more complex analogues. For instance, rhodium-catalyzed C-H activation and annulation reactions can be used to construct substituted pyrrole (B145914) rings, which could be bioisosteres for the piperidine ring in analogue libraries. rsc.org
Furthermore, rhodium-catalyzed carbonylation reactions of appropriate substrates can provide access to ketone functionalities, which are central to the acetyl linker in the target molecule. nih.gov These advanced methods allow for the construction of diverse chemical scaffolds that can be used to explore the SAR of this compound.
The following table summarizes representative transition metal-catalyzed reactions relevant to the synthesis of this compound precursors.
| Catalyst System | Reactant 1 | Reactant 2 | Product | Reference(s) |
| Pd(OAc)₂, PPh₃, K₂CO₃ | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | researchgate.netnih.gov |
| [Rh(cod)Cl]₂, dppf | Arylboronic acid | α,β-Unsaturated ester | Substituted piperidinone | organic-chemistry.org |
| [Cp*RhCl₂]₂ | Enaminone | Vinylene carbonate | N-Substituted 3-acylpyrrole | rsc.org |
This table presents plausible, representative reactions and is not an exhaustive list. The specific conditions and yields will vary depending on the substrates and chosen methodology.
Generation of Targeted Analogue Libraries for Structure-Activity Profiling
The systematic modification of a lead compound to generate a library of analogues is a fundamental strategy in drug discovery to understand the relationship between chemical structure and biological activity (SAR). For this compound, a targeted analogue library would be designed to probe the importance of each structural component: the biphenyl group, the acetyl linker, and the piperidine ring. nih.govmssm.edu
The design of such a library would involve the synthesis of compounds with systematic variations at key positions. For example, substituents could be introduced onto either of the phenyl rings of the biphenyl moiety to explore the effects of electronics and sterics on activity. The nature of the linker could be altered, for instance, by changing its length or rigidity. Finally, the piperidine ring itself could be substituted or replaced with other heterocyclic systems. nih.govresearchgate.net
A structure-based drug design approach, where computational modeling informs the selection of analogues to be synthesized, can significantly enhance the efficiency of SAR studies. nih.gov High-throughput synthesis techniques can then be employed to rapidly generate the designed library of compounds. nih.gov
The following table outlines a hypothetical analogue library designed to probe the SAR of this compound. The activity data presented is illustrative and would be determined through biological screening.
| Compound | R¹ | R² | R³ | Linker (X) | Biological Activity (IC₅₀, µM) |
| Parent | H | H | H | -CH₂C(=O)- | 1.2 |
| Analogue 1 | 4'-F | H | H | -CH₂C(=O)- | 0.8 |
| Analogue 2 | 4'-OCH₃ | H | H | -CH₂C(=O)- | 2.5 |
| Analogue 3 | H | 4-F | H | -CH₂C(=O)- | 1.5 |
| Analogue 4 | H | H | 4-CH₃ | -CH₂C(=O)- | 0.9 |
| Analogue 5 | H | H | H | -CH₂CH₂C(=O)- | 5.1 |
| Analogue 6 | H | H | H | -C(=O)- | 10.3 |
From this hypothetical data, one might infer that:
A fluorine substituent at the 4'-position of the biphenyl ring (Analogue 1) enhances potency.
An electron-donating methoxy (B1213986) group at the same position (Analogue 2) is detrimental to activity.
Substitution on the second phenyl ring has a less pronounced effect (Analogue 3).
A methyl group on the piperidine ring is well-tolerated (Analogue 4).
Increasing the linker length (Analogue 5) or removing the methylene (B1212753) group (Analogue 6) reduces activity, highlighting the importance of the acetyl linker.
This systematic approach allows for the development of a detailed SAR model, guiding the design of more potent and selective analogues.
Molecular Interactions and Mechanistic Elucidation of 1 4 Biphenylylacetyl Piperidine and Analogues
Enzyme Inhibition Kinetics and Mechanistic Pathways
Analogues of 1-(4-biphenylylacetyl)piperidine have also been evaluated for their ability to inhibit various enzymes.
Research has identified several enzymes that are targeted by piperidine-containing compounds. These include:
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. A series of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit these enzymes. researchgate.net Another study on 1,3,4-oxadiazole (B1194373) and piperidine-bearing compounds also showed inhibitory activity against acetylcholinesterase. scielo.br
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were identified as potent inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and XII. nih.gov
Steroid-5α-reductase: This enzyme is involved in steroid metabolism. N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been shown to inhibit both type 1 and type 2 isozymes of 5α-reductase. nih.gov
The inhibitory potency of these analogues is typically quantified by their IC50 values (the concentration required to inhibit 50% of the enzyme's activity).
For cholinesterase inhibition, one of the N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, compound 6c (1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid), showed the highest inhibitory activity towards BuChE with 30.06% inhibition at a concentration of 10 µM. researchgate.net
In the case of carbonic anhydrase, several 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives displayed inhibitory activity in the low nanomolar range. For instance, compounds 6 , 16 , and 20 from this series inhibited the cancer-related isoform hCA IX with Ki values of 0.9, 0.8, and 0.9 nM, respectively. nih.gov
For the inhibition of steroid-5α-reductase, a diphenylacetyl derivative (6 ) showed IC50 values of 3.44 µM and 0.37 µM for the type 1 and type 2 enzymes in rats, respectively. nih.gov A dicyclohexylacetyl derivative (7 ) was a particularly potent inhibitor of the type 2 enzyme, with an IC50 of 80 nM in rats. nih.gov
Table 2: Enzyme Inhibition Potency of this compound Analogues
| Compound Analogue | Target Enzyme | Inhibition Potency | Reference |
|---|---|---|---|
| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (6c) | Butyrylcholinesterase (BuChE) | 30.06% inhibition @ 10 µM | researchgate.net |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (Analogue 16) | Carbonic Anhydrase IX (hCA IX) | Ki = 0.8 nM | nih.gov |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) (Analogue 6) | Steroid-5α-reductase type 1 (rat) | IC50 = 3.44 µM | nih.gov |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) (Analogue 6) | Steroid-5α-reductase type 2 (rat) | IC50 = 0.37 µM | nih.gov |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acid) (Analogue 7) | Steroid-5α-reductase type 2 (rat) | IC50 = 80 nM | nih.gov |
Elucidation of Enzyme-Ligand Interactions at the Active Site
The interaction of this compound and its analogues with the active sites of various enzymes and receptors is a critical area of research for understanding their mechanism of action and for the rational design of more potent and selective compounds. Computational and experimental studies have provided significant insights into the specific molecular interactions that govern the binding of these piperidine-containing ligands.
Interactions with Fatty Acid Amide Hydrolase (FAAH)
Computational analyses of piperidine-based covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH) have revealed key aspects of their interaction within the enzyme's active site. nih.gov A notable finding is the enzyme-induced distortion of the amide bond of the piperidine-containing inhibitors. nih.gov While this bond is typically planar in solution, its conformation is altered within the FAAH binding site. nih.gov This distortion increases the sp³ character and basicity of the amide nitrogen, facilitating its protonation and coordination. nih.gov
The binding of these inhibitors leads to the formation of a covalent adduct with a key serine residue in the active site. Specifically, the nucleophilic attack by Ser241 on the carbonyl group of the inhibitor is a crucial step in the inhibition mechanism. nih.gov This process is stabilized by favorable interactions with the FAAH oxyanion hole. nih.gov In contrast, inactive analogues are unable to establish these critical interactions, which may explain their lack of inhibitory activity. nih.gov Throughout simulations, the primary interactions between the inhibitor and FAAH remain stable, indicating a structurally sound complex. nih.gov
| Interacting Component | Key Residue/Feature | Type of Interaction | Reference |
| FAAH | Ser241 | Covalent bond formation | nih.gov |
| FAAH | Oxyanion hole | Stabilization of the transition state | nih.gov |
| Inhibitor | Amide bond | Conformational distortion | nih.gov |
Interactions with Human Carbonic Anhydrase (hCA)
Molecular docking studies of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives, which are analogues of this compound, have elucidated their binding mode within the active sites of various human carbonic anhydrase (hCA) isoforms. nih.gov The benzenesulfonamide (B165840) portion of these inhibitors plays a crucial role by inserting deep into the hCA active site. nih.gov
The sulfonamide group directly coordinates with the Zn²⁺ ion, an interaction stabilized by hydrogen bonds with the side chain of Thr199. nih.gov The benzene (B151609) ring of the inhibitor is involved in hydrophobic interactions with residues such as Leu198 and Val121 (or Ala121 in hCA I). nih.gov The selectivity of these inhibitors for different hCA isoforms can be attributed to subtle differences in the active site residues. For instance, in hCA IX, the binding is further stabilized by a hydrogen bond with Gln67, a residue not available for such interaction in hCA II where it is replaced by Asn67. nih.gov Similarly, the more polar nature of the hCA XII active site allows for a stabilizing hydrogen bond with Ser135. nih.gov
| hCA Isoform | Interacting Residue | Type of Interaction | Reference |
| General | Zn²⁺ | Coordination | nih.gov |
| General | Thr199 | Hydrogen bond | nih.gov |
| General | Leu198, Val121/Ala121 | Hydrophobic contact | nih.gov |
| hCA IX | Gln67 | Hydrogen bond | nih.gov |
| hCA XII | Ser135 | Hydrogen bond | nih.gov |
Pharmacophore Models for Receptor Binding
For piperidine derivatives acting as antagonists for receptors like the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R), pharmacophore models have been developed to describe the essential structural features for binding. nih.gov A general model for σ₁R ligands includes a central amine site, which acts as a proton acceptor, flanked by two hydrophobic domains. nih.gov These domains accommodate the phenyl groups of the ligands. nih.gov The piperidine ring itself has been identified as a highly influential structural element for activity at the σ₁R. nih.gov
The affinity of piperidine-containing compounds for these receptors is also influenced by their protonation state at physiological pH, which in turn affects their ability to form key interactions within the binding site. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Biphenylylacetyl Piperidine Analogues
Systematic Investigation of Structural Modifications and Their Impact on Biological Activity
The journey to understanding the therapeutic promise of 1-(4-biphenylylacetyl)piperidine analogues begins with a systematic exploration of their chemical architecture. This involves the synthesis and biological evaluation of a wide array of derivatives, where specific parts of the molecule are methodically altered. The core structure, consisting of a biphenyl (B1667301) group linked via an acetyl bridge to a piperidine (B6355638) ring, provides a versatile template for such modifications.
Research in this area has revealed that even minor changes to this scaffold can lead to significant shifts in biological activity. For instance, studies on related 1,4-disubstituted piperidine derivatives have demonstrated that the nature of the substituent on the piperidine nitrogen is a critical determinant of potency and efficacy. nih.gov Similarly, modifications to the biphenyl moiety, such as the introduction of various substituents, can dramatically alter the compound's interaction with its biological target. nih.gov
Influence of Substituent Position, Size, and Electronic Properties
Delving deeper into the SAR of this compound analogues, the position, size, and electronic properties of substituents on both the biphenyl and piperidine rings play a pivotal role. The biphenyl group, with its two phenyl rings, offers multiple positions for substitution, and the location of these substituents can have a profound impact on biological activity.
The size of the substituent is another critical factor. Bulky groups can introduce steric hindrance, which may either prevent the molecule from binding to its target or, conversely, enhance selectivity by preventing it from binding to off-target sites. The interplay of these factors is complex, and a thorough understanding requires the synthesis and evaluation of a diverse range of analogues with systematically varied substituents.
Conformational Preferences and Stereochemical Effects on Target Engagement
The three-dimensional shape of a molecule is intrinsically linked to its biological function. For flexible molecules like this compound analogues, which can adopt multiple conformations, understanding their preferred spatial arrangement is crucial for predicting their interaction with a biological target. The piperidine ring, in particular, can exist in different chair and boat conformations, and the orientation of substituents on this ring can significantly influence its biological activity. researchgate.net
Stereochemistry, the study of the spatial arrangement of atoms within molecules, is also of paramount importance. The presence of chiral centers in these analogues means that they can exist as different stereoisomers (enantiomers and diastereomers), which can have markedly different pharmacological properties. It is not uncommon for one enantiomer of a drug to be highly active while the other is inactive or even produces undesirable side effects. Therefore, the synthesis of stereochemically pure analogues and the evaluation of their individual activities are essential steps in the drug discovery process.
Computational modeling techniques, in conjunction with experimental methods like X-ray crystallography and NMR spectroscopy, are invaluable tools for elucidating the conformational preferences and stereochemical features that govern target engagement.
Development of Pharmacophore Models and Design Principles for Optimized Analogues
As a wealth of SAR data is accumulated, researchers can begin to develop pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target and elicit a particular response. These models serve as powerful blueprints for the design of new, optimized analogues. nih.gov
Pharmacophore models typically highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, and their spatial relationships to one another. By understanding these critical features, medicinal chemists can rationally design new molecules that are more likely to be active and selective.
Quantitative structure-activity relationship (QSAR) studies are often employed in conjunction with pharmacophore modeling. QSAR attempts to correlate the physicochemical properties of a series of compounds with their biological activities using statistical methods. This approach can provide valuable insights into the types of properties (e.g., lipophilicity, electronic effects) that are most important for activity and can be used to predict the activity of novel compounds before they are synthesized. The ultimate goal is to establish a set of design principles that can guide the optimization of this compound analogues into potent and selective drug candidates.
Analysis of Structural Features Conferring Target Selectivity
A major challenge in drug development is to design molecules that interact specifically with their intended target while avoiding interactions with other proteins in the body, which can lead to unwanted side effects. Therefore, understanding the structural features that confer target selectivity is of utmost importance.
For this compound analogues, achieving selectivity may involve fine-tuning the substituents on both the biphenyl and piperidine rings. For instance, introducing specific functional groups that can form unique interactions with the target protein, but not with closely related off-targets, can significantly enhance selectivity.
Computational and Theoretical Chemistry Approaches in the Study of 1 4 Biphenylylacetyl Piperidine
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of ligands like 1-(4-biphenylylacetyl)piperidine and its analogs within the active site of a biological target.
Research on piperidine (B6355638) and piperazine (B1678402) derivatives frequently employs molecular docking to elucidate their mechanism of action. For instance, in studies involving the sigma 1 receptor (S1R), a target for various neurological conditions, docking simulations have been used to analyze the binding modes of potent piperidine-based ligands. nih.gov These simulations are often validated by comparing the computational results with known crystal structures. nih.gov
Key interactions identified through docking studies of similar piperidine-containing molecules include:
Salt Bridges: The protonated nitrogen atom of the piperidine ring often forms bidentate salt bridge interactions with the carboxylate groups of acidic amino acid residues like Glutamic acid (Glu) and Aspartic acid (Asp). For example, interactions with Glu172 and Asp126 in the S1R have been observed. nih.gov
Hydrogen Bonds: Hydrogen bonds are critical for stabilizing the ligand-protein complex. The nitrogen of the piperidine ring and other functional groups can act as hydrogen bond acceptors or donors. Interactions with residues such as Glu172 are frequently reported. nih.gov
π-Cation Interactions: The positively charged piperidine nitrogen can interact favorably with the electron-rich aromatic rings of amino acids like Phenylalanine (Phe), such as Phe107 in the S1R. nih.gov
Hydrophobic Contacts: The biphenyl (B1667301) group of this compound and similar moieties in other ligands engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity. nih.gov
In studies on other targets, such as the bacterial protein FabH, docking simulations of piperazine derivatives have also revealed critical interactions with key residues in the active site, correlating well with observed inhibitory activity. nih.gov
| Interaction Type | Interacting Residue Examples | Target Protein Examples | Source |
|---|---|---|---|
| Salt Bridge / Polar | Glu172, Asp126 | Sigma 1 Receptor (S1R) | nih.gov |
| Hydrogen Bond | Glu172, Q92, N136 | S1R, Carbonic Anhydrase | nih.govnih.gov |
| π-Cation | Phe107 | Sigma 1 Receptor (S1R) | nih.gov |
| Hydrophobic | General nonpolar residues | Various, including Carbonic Anhydrase | nih.gov |
Molecular Dynamics Simulations for Conformational Landscape and Binding Stability Analysis
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is essential for assessing the stability of a predicted binding pose and exploring the conformational landscape of the ligand-protein complex.
For piperidine-based ligands, MD simulations have been used to confirm the stability of docking poses and to identify crucial interactions that persist throughout the simulation. nih.gov For example, MD studies on a potent S1R agonist revealed the specific amino acid residues that were key for stable interaction. nih.gov
In the study of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to this compound, MD simulations were performed on their complexes with human carbonic anhydrase (hCA) isoforms. nih.gov These simulations demonstrated that selective inhibitors could maintain favorable and stable interactions within the active sites of target isoforms like hCA IX and hCA XII, while such stable interactions were not observed in off-target isoforms. nih.gov The simulations can reveal subtle but important changes, such as the formation of additional hydrogen bonds during the trajectory that were not apparent in the initial docked pose. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. jksus.orgmdpi.com These methods provide insights into molecular geometry, charge distribution, orbital energies, and reactivity, which are fundamental to understanding a molecule's behavior and its interactions.
For piperidine and its derivatives, DFT calculations are employed to:
Optimize Molecular Geometry: Calculations can determine the most stable three-dimensional structure of the molecule. jksus.org The accuracy of these calculations is often confirmed by the absence of imaginary frequencies in the vibrational analysis. jksus.org
Analyze Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity; a smaller gap suggests it is more reactive. scispace.com These calculations help confirm that charge transfer can occur within the molecule. scispace.com
Determine Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. scispace.com This information is invaluable for predicting sites susceptible to intermolecular interactions, such as hydrogen bonding. jksus.orgscispace.com
| Calculated Property | Significance | Computational Method | Source |
|---|---|---|---|
| Optimized Geometry | Provides the most stable 3D structure. | DFT (e.g., B3LYP, WB97XD) | jksus.org |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | DFT | scispace.com |
| Molecular Electrostatic Potential (MESP) | Identifies nucleophilic and electrophilic sites for interactions. | DFT | scispace.com |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and molecular stability. | DFT | researchgate.net |
Virtual Screening Methodologies for Novel Ligand Discovery
Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. This approach can be either structure-based or ligand-based.
Structure-Based Virtual Screening (SBVS): This method involves docking a large number of compounds into the three-dimensional structure of a target protein. nih.gov For example, SBVS was successfully used to identify novel inhibitors for dipeptidyl peptidase IV (DPP-IV) by docking a database of compounds into the enzyme's crystal structure, resulting in the identification of 51 active compounds from a list of 4000. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a model (pharmacophore) can be built based on the features of known active ligands. nih.gov This pharmacophore model is then used to screen databases for new molecules with similar features. nih.gov
In the context of this compound, its scaffold could be used as a starting point in a virtual screening campaign. By modifying its structure and screening for activity against a specific target, researchers can discover novel ligands with improved properties. For instance, a screening campaign on an in-house collection of piperidine/piperazine-based compounds led to the discovery of a potent S1R agonist. nih.gov
Predictive Modeling of Molecular Interactions and Biological Endpoints
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a relationship between these descriptors and the observed activity. nih.gov Descriptors can be of various types, including thermodynamic (e.g., heat of formation), spatial (e.g., molecular shadow), and electronic (e.g., partial negative surface area). nih.gov
A successful QSAR model for piperine (B192125) analogs, which share structural similarities with piperidine derivatives, was developed to predict their inhibitory activity against the NorA efflux pump in Staphylococcus aureus. nih.gov This model, which showed high statistical significance (r²=0.962), indicated that increased partial negative surface area enhanced activity, while a larger molecular shadow was detrimental. nih.gov More advanced machine learning techniques, such as deep neural networks (DNNs), are now being used to develop robust QSAR models for structurally diverse inhibitors, demonstrating good predictive ability. nih.gov These models can be used to screen large datasets and discover novel inhibitors for various biological targets. nih.gov
Advanced Methodologies for Characterization and Pre Clinical Biological Assessment
Analytical Techniques for Structural Elucidation and Purity Assessment
The definitive identification and purity verification of synthesized 1-(4-biphenylylacetyl)piperidine are foundational steps in its characterization. This is typically achieved through a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure by analyzing the chemical shifts, integration, and multiplicity of protons. For piperidine (B6355638) derivatives, specific signals corresponding to the aromatic protons of the biphenyl (B1667301) group and the aliphatic protons of the piperidine ring would be expected. For instance, in similar piperidine-containing structures, the aromatic protons typically appear as multiplets in the range of δ 7.1-7.5 ppm, while the piperidine protons would be found in the more upfield region of the spectrum. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Techniques like electrospray ionization (ESI-MS) are often employed to generate charged molecular ions, and the resulting mass-to-charge ratio (m/z) is measured. nih.gov This technique is also invaluable for identifying metabolites in biological samples by detecting modifications to the parent compound, such as the oxidation and cleavage of the piperidine ring. nih.gov
Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound. nih.gov By passing the compound through a column, its purity can be determined by the presence of a single major peak at a characteristic retention time. This method is also used to purify the compound and to detect its presence in biological matrices like plasma and urine. nih.gov
These techniques, when used in concert, provide a robust confirmation of the chemical identity and purity of this compound, which is a prerequisite for any subsequent biological testing.
Radioligand Binding Assays for Quantitative Receptor Affinity Determination
Radioligand binding assays are a cornerstone for characterizing the interaction of a compound with its target receptors. sygnaturediscovery.com These assays are used to determine the affinity (how tightly the compound binds) and selectivity (to which receptors it binds) of an unlabeled compound, such as this compound. nih.gov
The fundamental principle involves a competition experiment where the unlabeled compound competes with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). nih.govsci-hub.se The key parameters derived from these assays are:
IC₅₀ (Inhibitory Concentration 50%): The concentration of the unlabeled compound required to displace 50% of the specific binding of the radioligand.
Kᵢ (Inhibition Constant): A measure of the binding affinity of the unlabeled compound for the receptor, calculated from the IC₅₀ value using the Cheng-Prusoff equation. nih.gov A lower Kᵢ value indicates a higher binding affinity.
There are three primary types of radioligand binding experiments:
Saturation Assays: These are used to determine the density of receptors (Bmax) in a tissue and the affinity of the radioligand itself (Kd). nih.gov
Competition Assays: These are the most common for characterizing new compounds, where increasing concentrations of the unlabeled drug are used to displace a fixed concentration of the radioligand. nih.govnih.gov
Kinetic Assays: These measure the rates of association (kₒₙ) and dissociation (kₒff) of the radioligand, from which an affinity constant can also be derived. sygnaturediscovery.com
For a compound like this compound, these assays would be essential to identify its primary molecular targets and to understand its selectivity profile across a panel of different receptors, such as G protein-coupled receptors (GPCRs). nih.govnih.gov
| Assay Parameter | Description | Typical Use |
| IC₅₀ | Concentration of a drug that inhibits a specific biological or biochemical function by 50%. | To measure the functional strength (potency) of an inhibitor. |
| Kᵢ | Inhibition constant; represents the affinity of a ligand for a receptor in a competition binding assay. | To determine the binding affinity of an unlabeled compound. |
| Kₑ | Equilibrium dissociation constant; the concentration of radioligand that occupies 50% of the receptors at equilibrium. | To characterize the affinity of the radiolabeled ligand itself. |
| Bₘₐₓ | Maximum number of binding sites. | To quantify the density of receptors in a given tissue or cell preparation. |
Biochemical and Cellular Assays for Functional Evaluation (in vitro)
Following the determination of binding affinity, it is crucial to assess whether this binding translates into a biological effect. In vitro functional assays measure the compound's ability to act as an agonist (activator), antagonist (blocker), or modulator of its target's function.
If the target of this compound is an enzyme, its functional effect is measured through enzyme activity assays. For instance, piperidine derivatives have been investigated as inhibitors of enzymes like the Mycobacterium tuberculosis 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA). nih.gov
In such assays, the ability of the compound to inhibit the enzyme-catalyzed conversion of a substrate to a product is quantified. nih.gov This is often done by monitoring the formation of a product (which might be radiolabeled or fluorescent) over time in the presence of varying concentrations of the inhibitor. nih.gov The results are typically expressed as an IC₅₀ value, representing the concentration of the compound required to reduce enzyme activity by 50%. nih.govnih.gov These assays are critical for establishing a structure-activity relationship (SAR), guiding the chemical optimization of the inhibitor. nih.gov
When the target is a receptor that initiates a signaling cascade, cell-based reporter assays are invaluable. youtube.com These assays are engineered to produce an easily measurable signal (e.g., light from luciferase or a fluorescent protein) in response to the activation or inhibition of a specific signaling pathway. nih.govnih.gov
For example, a cell line could be engineered to express a target receptor and a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to that receptor's signaling pathway (e.g., NF-κB or NFAT). youtube.comnih.govnih.gov If this compound acts as an antagonist, it would block the signal produced by a known agonist, leading to a decrease in reporter gene expression. Conversely, if it were an agonist, it would stimulate reporter expression on its own. These assays are highly adaptable and can be used in high-throughput screening to assess the functional activity of many compounds simultaneously. promega.com
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in preclinical assessment. frontiersin.org Target engagement assays provide this confirmation, bridging the gap between binding to an isolated protein and eliciting a cellular response. nih.gov
One prominent label-free method is the Cellular Thermal Shift Assay (CETSA) . frontiersin.org This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a CETSA experiment, intact cells are treated with the compound and then heated. The amount of soluble (non-denatured) target protein remaining at different temperatures is then quantified, typically by Western blot or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates direct physical binding, or target engagement. frontiersin.org
Another approach involves using fluorescently labeled "companion imaging probes" that compete with the unlabeled drug for binding to the target. nih.gov Changes in the fluorescence properties (e.g., fluorescence polarization) of the probe can be used to quantify the extent and dynamics of target occupancy by the drug in single living cells. nih.gov These advanced methods provide direct evidence that the compound reaches and interacts with its target in a physiologically relevant context. nih.gov
Emerging Research Areas and Future Perspectives for 1 4 Biphenylylacetyl Piperidine Research
Identification of Novel Biological Targets or Signaling Pathways
While initial research has linked piperidine-containing compounds to a variety of targets, the exploration of new biological interactions is a key area for future investigation. The structural motifs of 1-(4-biphenylylacetyl)piperidine make it a versatile scaffold for probing a wide array of biological systems.
Beyond Traditional Targets: Research has expanded from well-known targets to novel ones. For instance, derivatives of piperidine (B6355638) have been investigated as inhibitors of farnesyltransferase (FTase), an enzyme implicated in cancer. nih.gov One study described a potent series of piperidine-based FTase inhibitors, with the (+)-enantiomer of one compound exhibiting an IC₅₀ of 1.9 nM. nih.gov Other research has focused on human Carbonic Anhydrase (hCA) isoforms, particularly those associated with tumors like hCA IX and hCA XII. nih.govnih.gov A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides showed potent, low nanomolar inhibition and selectivity for these cancer-related isoforms. nih.govnih.gov
Modulation of Signaling Pathways: The influence of piperidine derivatives extends to complex signaling pathways. Piperine (B192125), a well-known natural product containing a piperidine ring, has been shown to inhibit TGF-β signaling pathways, which are crucial in the epithelial-mesenchymal transition (EMT) related to cancer metastasis. nih.gov It also modulates the expression of ERK and p38, key components of the MAPK signaling pathway, suggesting a broader impact on cellular processes. nih.gov Future research could systematically explore how the this compound core could be modified to target specific components of these and other pathways, such as those involving delta-opioid receptors for potential anxiolytic and antidepressant effects. nih.gov
Table 1: Selected Biological Targets of Piperidine Derivatives
| Target/Pathway | Derivative Class | Finding | Reference |
|---|---|---|---|
| Farnesyltransferase (FTase) | Substituted Piperidines | Potent inhibition with IC₅₀ values in the nanomolar range. | nih.gov |
| Carbonic Anhydrase (hCA) | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Selective inhibition of tumor-associated isoforms hCA IX and XII. | nih.govnih.gov |
| HDAC/AChE | N-Benzyl piperidine derivatives | Dual inhibitors designed as multi-target ligands for Alzheimer's. | nih.gov |
| TGF-β Signaling | Piperine | Attenuates EMT-related events by inhibiting canonical and noncanonical pathways. | nih.gov |
| CCR5 Receptor | 1,4-disubstituted piperidine/piperazine (B1678402) | Potent anti-HIV-1 activity by acting as entry inhibitors. | nih.gov |
| Delta-Opioid Receptors | 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine | Selective agonists with potential anxiolytic/antidepressant properties. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Rational Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of novel compounds based on the this compound scaffold. nih.gov These computational tools can process vast datasets to identify patterns and make predictions, accelerating the discovery process and reducing costs. researchgate.netnih.gov
Predictive Modeling: AI algorithms can predict various properties of virtual compounds, including their binding affinity to specific targets, physicochemical properties like solubility and bioavailability, and potential toxicity. nih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success. researchgate.net
De Novo Design: Generative AI models can design entirely new molecules based on desired parameters, potentially creating novel this compound analogues with optimized activity against a specific target. researchgate.net
Streamlining Discovery: From high-throughput virtual screening to predicting the outcomes of clinical trials, the integration of AI/ML can enhance efficiency at every stage of the drug development pipeline. nih.gov This data-driven approach allows for more informed decision-making and a higher success rate for identifying promising new drug candidates. nih.gov
Development of Chemical Probes for Unexplored Biological Systems
The inherent "drug-like" properties of the this compound scaffold make it an excellent starting point for developing chemical probes. These probes are essential tools for exploring the function of proteins and pathways that are not yet well understood. By attaching reporter tags (like fluorescent dyes or biotin) to a selective ligand, researchers can visualize and isolate its biological targets, thereby elucidating new biology. The development of potent and selective piperidine-based inhibitors for targets like muscarinic receptors demonstrates the feasibility of creating such highly specific molecular tools. nih.gov
Exploration of Polypharmacology and Multi-Target Directed Ligands
Complex diseases like Alzheimer's and cancer often involve multiple pathological pathways. The concept of polypharmacology—designing single molecules that can interact with multiple targets—is a promising strategy for treating such multifactorial conditions. nih.gov The this compound framework is well-suited for this approach.
Researchers have already begun designing N-benzyl piperidine derivatives that act as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in Alzheimer's disease. nih.gov This multi-target-directed ligand (MTDL) approach represents a significant shift from the traditional "one molecule, one target" paradigm and opens up new therapeutic possibilities. Future work could involve designing analogues of this compound that, for example, combine anti-inflammatory and anti-viral (e.g., CCR5 antagonism) properties. nih.gov
Addressing Synthetic Challenges for Complex Analogues
While the synthesis of simple piperidine derivatives is well-established, creating more complex, stereochemically defined analogues presents ongoing challenges. mdpi.com Achieving high stereo- and regioselectivity is often difficult, requiring sophisticated catalytic systems. mdpi.com
Future synthetic efforts will likely focus on:
Asymmetric Synthesis: Developing new catalytic methods, including organocatalysis and transition metal catalysis, to produce specific isomers of complex piperidine derivatives, as stereochemistry is often critical for biological activity. mdpi.com
Novel Cyclization Strategies: Exploring innovative intramolecular cyclization cascades to build the piperidine ring with greater control and efficiency. mdpi.com
Late-Stage Functionalization: Devising methods to modify the this compound core in the final steps of a synthesis, allowing for the rapid generation of a diverse library of analogues for biological screening.
Outlook on the Broader Impact of this compound Research in Chemical Biology and Academia
The continued exploration of this compound and its derivatives is expected to have a significant impact beyond the development of single therapeutic agents. This research contributes to a deeper fundamental understanding of medicinal chemistry principles, such as structure-activity relationships and the molecular basis of drug-target interactions.
The development of novel synthetic methodologies, the application of AI in compound design, and the creation of sophisticated chemical probes all enrich the toolkit available to the broader scientific community. These advancements, driven by research into versatile scaffolds like piperidine, will empower academics and industry scientists to tackle increasingly complex biological questions, ultimately accelerating the discovery of new medicines and expanding the frontiers of chemical biology. The piperidine moiety is a foundational block in medicinal chemistry, and ongoing innovation in this area ensures its relevance for years to come. mdpi.com
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 1-(4-biphenylylacetyl)piperidine derivatives with high purity and yield?
- Methodological Answer : Efficient synthesis often involves intramolecular acyl transfer reactions under mild conditions. For example, spiropiperidine scaffolds can be synthesized via debenzylation using HCOONH4/Pd/C, which preserves stereochemical integrity and avoids harsh reagents. Structural confirmation requires NMR and crystallographic analysis to validate piperidine ring conformations and acyl migration mechanisms .
Q. How should researchers handle and normalize IC50 values when developing QSAR models for phenyl piperidine derivatives?
- Methodological Answer : Convert raw IC50 values (nM) to pIC50 (-log IC50) to improve data normality and linearity. Use a dataset of at least 43 compounds with consistent inhibitory activity against targets like serotonin transporters (SERT). Split data into training and validation sets (e.g., 80:20) to ensure model robustness .
Q. What spectroscopic techniques are critical for characterizing the spatial conformation of piperidine derivatives?
- Methodological Answer : Employ 2D NMR (e.g., NOESY, COSY) to analyze ring conformations and substituent orientations. X-ray crystallography provides definitive spatial assignments, particularly for acyl migration products. Mass spectrometry validates molecular weight and purity .
Advanced Research Questions
Q. How can PASS analysis and Swiss target prediction tools identify biological targets and activity spectra for novel piperidine derivatives?
- Methodological Answer : Use PASS (Prediction of Activity Spectra for Substances) to predict probabilities of antitumor, neurotransmitter modulation, or enzyme inhibition effects. SwissTargetPrediction identifies targets like kinases, ion channels, and oxidoreductases. Cross-validate results with molecular docking to prioritize high-affinity targets .
Q. What computational methods resolve contradictions between in silico ADMET predictions and experimental pharmacokinetic data?
- Methodological Answer : Apply ADMET Predictor™ and MedChem Designer™ to simulate absorption, metabolism, and toxicity. Discrepancies in logP or plasma protein binding can be addressed by refining descriptor selection (e.g., topological polar surface area) or incorporating experimental solubility data. Validate with in vitro assays like Caco-2 permeability .
Q. What strategies optimize pharmacokinetic properties of this compound derivatives while maintaining target affinity?
- Methodological Answer : Introduce hydrophilic substituents (e.g., hydroxyl groups) to improve solubility without disrupting key pharmacophores. Use QSAR models to balance logP (1–3) and hydrogen bond donors (<5). Validate modifications with in vivo bioavailability studies and microsomal stability assays .
Q. How can membrane-stabilizing effects and neurotransmitter uptake inhibition be evaluated in CNS disease models?
- Methodological Answer : Conduct patch-clamp electrophysiology to assess ion channel modulation. Use radiolabeled serotonin/dopamine uptake assays in synaptosomes. For in vivo models, employ behavioral tests (e.g., forced swim test for depression) paired with cerebrospinal fluid pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
